N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(2-(1-Methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) core linked to a carboxamide group. The side chain includes a pyrrolidine ring and a 1-methylpyrrole moiety.
Properties
IUPAC Name |
N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-21-8-4-5-15(21)16(22-9-2-3-10-22)12-20-19(23)14-6-7-17-18(11-14)25-13-24-17/h4-8,11,16H,2-3,9-10,12-13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZUFVZMLSWPRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC3=C(C=C2)OCO3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrole and pyrrolidine rings, followed by their attachment to the benzo[d][1,3]dioxole moiety through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining consistency in quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions are carefully controlled to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Features
The compound’s key structural elements are compared below with derivatives from the evidence:
Key Observations :
Biological Activity
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of immunomodulation and anti-cancer properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
1. Immunomodulatory Effects
Recent studies indicate that compounds similar to this compound exhibit agonistic activity on Toll-like receptor 7 (TLR7), which plays a crucial role in the immune response. For instance, certain derivatives showed effective cytokine secretion in human peripheral blood mononuclear cells (PBMCs), indicating their potential as immunomodulators .
| Compound | Cytokines Induced | Concentration (μM) |
|---|---|---|
| 21a | IL-1β, IL-12p70 | 62.5 |
| 24a | TNF-α | 125 |
The stimulation of pro-inflammatory cytokines such as IL-1β and TNF-α suggests that these compounds could enhance immune responses against pathogens or tumors .
2. Anti-Cancer Potential
The compound has been evaluated for its anti-cancer properties, particularly in enhancing the effectiveness of existing cancer therapies. In preclinical studies, it was found to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme associated with tumor immune evasion. By inhibiting IDO, the compound may help restore anti-tumor immunity and enhance the efficacy of other treatments .
3. Cytotoxicity Assessment
The cytotoxic effects of related compounds were assessed using various cell lines. For example, compounds with similar structural features were tested for their cytotoxicity at concentrations up to 150 μM. Results indicated that while some derivatives were highly cytotoxic at elevated concentrations, others maintained low toxicity levels while exhibiting immunomodulatory effects .
Case Studies
In a notable case study involving TLR7 agonists, compounds similar to this compound were administered to HEK293 cell lines. The study demonstrated significant cytokine release and minimal cytotoxicity at lower concentrations, reinforcing the potential therapeutic applications in immunotherapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
